8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for various chemical reactions and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core, followed by formylation and carboxylation reactions to introduce the formyl and carboxylic acid groups . The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles and nucleophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for various derivatives.
Imidazo[1,2-a]pyrimidine: A closely related compound with a similar structure but different nitrogen positioning.
Imidazo[1,2-a]pyridine-3-carboxamide: Another derivative with different functional groups, studied for its biological activities.
Uniqueness
8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities . This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-formylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.ClH/c12-5-6-2-1-3-11-7(9(13)14)4-10-8(6)11;/h1-5H,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXWXABMJCQBQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-81-4 |
Source
|
Record name | 8-formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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